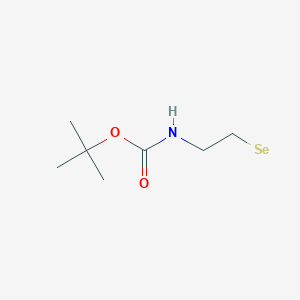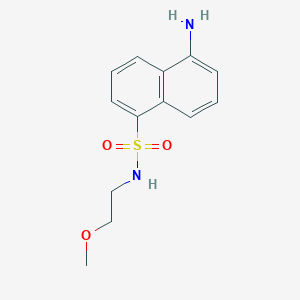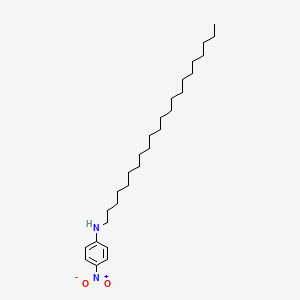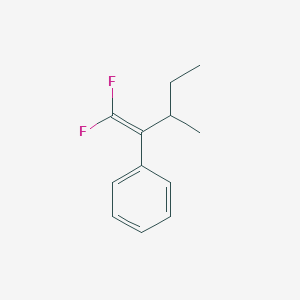
Tricosa-1,22-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricosa-1,22-diene is a long-chain hydrocarbon with two double bonds located at the first and twenty-second positions This compound is part of the diene family, which is characterized by the presence of two carbon-carbon double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tricosa-1,22-diene can be synthesized through various methods. One common approach involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the creation of polymers with precise placement of functional groups. The reaction typically requires high vacuum or other methods to remove the volatile ethylene byproduct and drive the reaction forward .
Industrial Production Methods: In an industrial setting, this compound can be produced using a slurry of potassium on alumina (K/Al2O3) in solvents such as hexane or toluene. The reaction conditions can be optimized to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Tricosa-1,22-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed:
Oxidation: The major products can include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
Tricosa-1,22-diene has several applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to create materials with specific properties.
Biology: It can be used in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which tricosa-1,22-diene exerts its effects depends on the specific reaction or application. For example, in polymerization reactions, the double bonds in this compound react with catalysts to form long polymer chains. The molecular targets and pathways involved can vary widely depending on the specific context of its use .
Comparación Con Compuestos Similares
Tricosa-1,22-dien-12-one: This compound has a similar structure but includes a ketone functional group at the twelfth position.
Tricosa-1,22-dien-12-ol: This compound includes a hydroxyl group at the twelfth position.
Uniqueness: Tricosa-1,22-diene is unique due to its long carbon chain and the presence of two terminal double bonds. This structure allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.
Propiedades
Número CAS |
146860-81-3 |
|---|---|
Fórmula molecular |
C23H44 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
tricosa-1,22-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-23H2 |
Clave InChI |
ICDYZNZLDXPAPX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(4-Nitrophenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12559161.png)
![3,3-Diphenylbenzo[f]chromen-5-ol;methylcarbamic acid](/img/structure/B12559172.png)
![[Ethyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12559179.png)

![4-(4-Nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]piperidine](/img/structure/B12559192.png)
![1-[(2-Acetoxyethoxy)methyl]barbituric Acid](/img/structure/B12559201.png)

![Stannane, difluorobis[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B12559221.png)

